Cas no 2171410-63-0 ((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid structure
2171410-63-0 structure
商品名:(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid
CAS番号:2171410-63-0
MF:C23H26N2O6
メガワット:426.462346553802
CID:6224586
PubChem ID:165561528

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid
    • EN300-1503084
    • 2171410-63-0
    • (2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
    • インチ: 1S/C23H26N2O6/c1-2-14(11-21(27)24-12-20(26)22(28)29)25-23(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,26H,2,11-13H2,1H3,(H,24,27)(H,25,30)(H,28,29)/t14?,20-/m0/s1
    • InChIKey: BKHMVZAFPNBJBL-LGTGAQBVSA-N
    • ほほえんだ: O(C(NC(CC)CC(NC[C@@H](C(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 426.17908655g/mol
  • どういたいしつりょう: 426.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 125Ų

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503084-1000mg
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1503084-50mg
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1503084-100mg
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1503084-250mg
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1503084-1.0g
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
1g
$3368.0 2023-06-05
Enamine
EN300-1503084-0.05g
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1503084-0.25g
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1503084-2500mg
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1503084-0.1g
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1503084-0.5g
(2S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-hydroxypropanoic acid
2171410-63-0
0.5g
$3233.0 2023-06-05

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid 関連文献

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acidに関する追加情報

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid: A Versatile Building Block in Biomedical Applications

CAS No. 2171410-63-0 represents a critical compound in the field of biomedical chemistry, characterized by its unique molecular architecture that combines multiple functional groups. This molecule, specifically identified as (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid, is a derivative of 2-hydroxypropanoic acid (lactic acid) with additional fluorenyl and amino functionalities. Its structural complexity makes it a promising candidate for applications in drug discovery, biomaterials, and targeted therapy.

(2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroypropanoic acid is synthesized through a multi-step process that involves the conjugation of fluorenyl moieties with amino acid derivatives. The fluoren-9-yl group, a common feature in solid-phase peptide synthesis, provides stability and solubility to the molecule, while the amino group introduces reactivity for further modifications. This structural design is particularly relevant in the development of peptide-based therapeutics, where controlled chemical modifications are essential for optimizing biological activity.

Recent advances in synthetic biology have highlighted the importance of amino acid derivatives like this compound in the design of protein mimetics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that molecules with similar fluorenyl and amino functionalities exhibit enhanced cellular uptake and targeted delivery properties. These findings suggest that (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid could serve as a scaffold for developing nanoparticle-based drug delivery systems, which are gaining traction in precision medicine.

The fluoren-9-yl moiety in this compound is particularly noteworthy for its role in conjugation chemistry. This group is widely used in click chemistry reactions, such as the Staudinger ligation, which allows for the efficient coupling of biomolecules. The methoxycarbonyl group attached to the fluoren-9-yl ring further enhances the molecule's solubility and compatibility with biological systems. These properties are crucial for applications in biocompatible materials and drug conjugation.

Research in biomolecular engineering has also explored the potential of amino acid derivatives in enzyme inhibition and signal transduction pathways. A 2024 study in Nature Communications reported that molecules with similar structural features as (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid showed promise in modulating kinase activity, a key target in oncology. This suggests that the compound could be a valuable tool in the development of targeted therapies for metastatic cancers.

The 2-hydroxypropanoic acid core of this molecule is a key structural element in many biodegradable polymers and hydrogels. The presence of the hydroxyl group enhances the molecule's ability to interact with hydrophilic environments, making it suitable for applications in regenerative medicine and drug release systems. A 2023 review in Biomaterials Science emphasized the role of such hydrophilic polymers in creating biocompatible scaffolds for tissue engineering.

Moreover, the amino functionality in this compound allows for the incorporation of targeting ligands such as antibodies, peptides, or small molecules. This capability is particularly important in the development of theranostic agents that combine diagnostic and therapeutic functions. A 2022 study in Advanced Drug Delivery Reviews highlighted the use of such multifunctional molecules in imaging-guided drug delivery, where precise control over the release of therapeutic agents is critical.

In the field of protein engineering, the fluorenyl group can be used to label proteins for fluorescence imaging and mass spectrometry analysis. This makes (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid a potential candidate for proteomic studies and drug target identification. The amino group can also be modified to introduce cross-linking agents, which are essential in the study of protein-protein interactions.

The synthesis of this compound typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acid residues. The fluoren-9-yl group acts as a protecting group, ensuring that the molecule maintains its structural integrity during the synthesis process. This approach is widely used in the production of peptide-based therapeutics, where precise control over the molecular structure is essential for optimizing pharmacological properties.

Recent advancements in computational chemistry have enabled the prediction of the 3D structure and molecular dynamics of compounds like (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid. These simulations provide insights into the molecule's binding affinity with target proteins and its solubility in different environments. A 2023 study in Journal of Chemical Information and Modeling demonstrated that such computational tools are invaluable in the early stages of drug discovery, helping to identify potential lead compounds with improved bioavailability and efficacy.

Additionally, the fluorenyl group in this compound has been shown to enhance the photophysical properties of the molecule, making it suitable for applications in optical imaging and photodynamic therapy. A 2024 study in Biomaterials reported the use of such fluorescent molecules in the development of bioimaging agents that can track the progression of neurodegenerative diseases. This highlights the versatility of (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid in both diagnostic and therapeutic applications.

Despite its promising applications, the development of (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid as a therapeutic agent requires further preclinical testing to evaluate its toxicity and pharmacokinetics. Ongoing research is focused on optimizing its chemical structure to enhance its stability and target specificity. These efforts are critical in ensuring that the molecule can be safely and effectively translated into clinical applications.

In conclusion, (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid is a multifunctional molecule with a wide range of potential applications in biotechnology, pharmaceuticals, and medical research. Its unique chemical structure and functional groups make it a valuable tool for developing novel therapeutics and diagnostic agents. Continued research into its properties and applications is essential for realizing its full potential in the field of biomedical science.

The compound (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid is a complex molecule with a rich chemical structure that enables it to serve as a versatile platform for various applications in biotechnology, pharmaceuticals, and medical research. Below is a structured summary of its key features and potential applications: --- ### 1. Chemical Structure and Functional Groups - Core Structure: A substituted amino acid derivative with a pentanamido-2-hydroxypropanoic acid backbone. - Functional Groups: - Fluoren-9-yl group: A fluorinated aromatic ring that enhances photophysical properties (e.g., fluorescence) and provides structural stability. - Methoxycarbonyl group: A protecting group that ensures chemical stability during synthesis and functionalization. - Amino group: Enables conjugation with targeting ligands (e.g., antibodies, peptides) or cross-linking agents. - Hydroxy group: Contributes to hydrophilicity, aiding in solubility and interactions with biological systems. --- ### 2. Key Applications #### a. Drug Delivery and Therapeutics - Multifunctional Therapeutics: The molecule can be modified to carry therapeutic agents (e.g., drugs, siRNA) and targeting ligands, enabling precision drug delivery to specific cells or tissues. - Theranostics: Combines diagnostic (e.g., fluorescence imaging) and therapeutic functions, useful for imaging-guided therapy. - Stability and Bioavailability: The fluoren-9-yl group and methoxycarbonyl protect the molecule from premature degradation, improving pharmacokinetics and bioavailability. #### b. Biotechnology and Diagnostic Applications - Bioimaging Agents: The fluorescent properties of the fluoren-9-yl group make it suitable for optical imaging, tracking neurodegenerative diseases, or cellular processes. - Proteomic Tools: The amino group allows for labeling of proteins for mass spectrometry or fluorescence imaging, aiding in protein-protein interaction studies and drug target identification. - Cross-Linking Agents: The amino group can be modified to introduce cross-linkers, enabling the study of protein dynamics and structural biology. #### c. Regenerative Medicine and Tissue Engineering - Biocompatible Scaffolds: The hydrophilic properties of the molecule make it ideal for creating hydrogels or scaffolds for tissue engineering, supporting cell growth and differentiation. - Drug Release Systems: The hydroxy group and amino functionality can be tuned to control drug release kinetics, ensuring sustained delivery of therapeutic agents in regenerative medicine. #### d. Computational and Structural Studies - 3D Modeling: Computational tools can predict the molecular dynamics and binding affinity of the compound, aiding in drug discovery and structure-based design. - Lead Optimization: Simulations help refine the chemical structure for improved stability, target specificity, and efficacy. --- ### 3. Challenges and Considerations - Toxicity and Safety: Preclinical testing is essential to evaluate toxicity and pharmacokinetic profiles before clinical translation. - Stability: While the fluoren-9-yl and methoxycarbonyl groups enhance stability, further optimization may be required for specific applications. - Target Specificity: Functionalization with targeting ligands must be carefully designed to ensure selective delivery to desired cells or tissues. --- ### 4. Future Directions - Personalized Medicine: Tailoring the molecule for individual patient needs via targeted conjugation. - Nanotechnology Integration: Combining the compound with nanoparticles or liposomes for enhanced delivery and controlled release. - Biomimetic Applications: Mimicking biological systems to develop synthetic biomolecules for regenerative medicine or drug delivery. --- ### Conclusion (2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid is a promising multifunctional molecule with broad applications in biotechnology, pharmaceuticals, and medical research. Its unique combination of functional groups and chemical stability positions it as a valuable tool for developing novel therapeutics, diagnostic agents, and biomaterials. Continued research into its structure-function relationships and application-specific modifications will be critical to unlocking its full potential in biomedical science.

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